molecular formula C7H8Cl2N2 B076642 4-Chlorobenzene-1-carboximidamide hydrochloride CAS No. 14401-51-5

4-Chlorobenzene-1-carboximidamide hydrochloride

Cat. No.: B076642
CAS No.: 14401-51-5
M. Wt: 191.05 g/mol
InChI Key: RXAOGVQDNBYURA-UHFFFAOYSA-N
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Description

4-Chlorobenzene-1-carboximidamide hydrochloride is an organic compound with the molecular formula C7H8Cl2N2. It is a white to almost white crystalline powder that is soluble in water and alcohols. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzene-1-carboximidamide hydrochloride typically involves the reaction of 4-chlorobenzonitrile with ammonium chloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorobenzene-1-carboximidamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorobenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorobenzene-1-carboximidamide hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and agrochemicals further highlights its importance in scientific research and industrial applications .

Properties

CAS No.

14401-51-5

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

4-chlorobenzenecarboximidamide;hydron;chloride

InChI

InChI=1S/C7H7ClN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H

InChI Key

RXAOGVQDNBYURA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=N)N)Cl.Cl

Canonical SMILES

[H+].C1=CC(=CC=C1C(=N)N)Cl.[Cl-]

Key on ui other cas no.

14401-51-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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